4-Boc-7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
Description
4-Boc-7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine (CAS: 886364-33-6) is a benzodiazepine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 4-position and a chlorine substituent at the 7-position of the benzo-fused diazepine ring. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for developing analogs with modified biological activity or enhanced stability . Its Boc group enhances solubility and protects the amine during synthetic steps, while the chlorine substituent influences electronic and steric properties .
Properties
IUPAC Name |
tert-butyl 7-chloro-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-14(2,3)19-13(18)17-7-6-16-12-5-4-11(15)8-10(12)9-17/h4-5,8,16H,6-7,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDLJDXSVLNEGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2=C(C1)C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649621 | |
| Record name | tert-Butyl 7-chloro-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886364-33-6 | |
| Record name | tert-Butyl 7-chloro-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Chloro-1,2,3,5-tetrahydrobenzo[e][1,4]diazepine-4-carboxylic acid tert-butyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Method 1: Cyclization and Chlorination
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- Ortho-diamine (e.g., 2-aminoaniline)
- Carbonyl compound (e.g., cyclohexanone)
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- The ortho-diamine is reacted with the carbonyl compound under acidic conditions to form the benzodiazepine core.
- Typical solvents include ethanol or methanol, and the reaction is often heated to facilitate cyclization.
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- Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
- The reaction is conducted in a non-polar solvent like dichloromethane to ensure effective chlorination at the 7-position.
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- The amine group is protected using Boc anhydride in the presence of a base such as triethylamine.
- This step ensures that the amine remains unreacted in subsequent reactions.
Method 2: Direct Synthesis from Precursor Compounds
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- Directly react the precursor with Boc anhydride in a suitable solvent like DMF (dimethylformamide) under basic conditions.
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- Purification can be achieved using column chromatography on silica gel, followed by recrystallization from an appropriate solvent.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Method 1 | High yield of benzodiazepine core; versatile starting materials | Multiple steps increase complexity and time |
| Method 2 | Simpler and more direct; fewer steps | Limited availability of specific precursors |
Research Findings
Recent studies have focused on optimizing these synthetic routes for improved yields and reduced reaction times. Notable findings include:
Reaction Conditions : Temperature control during chlorination significantly affects yield; lower temperatures often lead to higher selectivity for the desired product.
Solvent Effects : The choice of solvent can influence both reaction rate and product purity. Non-polar solvents are generally preferred for chlorination reactions to minimize side reactions.
Purification Techniques : Advanced purification methods such as flash chromatography have been shown to enhance product purity compared to traditional methods.
Chemical Reactions Analysis
Substitution Reactions
The chlorine atom at position 7 undergoes nucleophilic substitution under controlled conditions. Key methods include:
Example Pathway :
Deprotection of Boc Group
The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free amine:
Mechanism :
Oxidation and Reduction
The diazepine core and substituents undergo redox transformations:
Cyclization and Annulation
The compound participates in annulation to form polycyclic systems:
Comparative Reactivity Insights
Scientific Research Applications
Synthesis Overview
The synthesis of 4-Boc-7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine typically involves:
- Starting Material : A substituted benzene ring.
- Chlorination : Introduction of the chlorine atom.
- Cyclization : Formation of the diazepine ring.
- Boc Protection : Protecting the amine group for further reactions.
Organic Chemistry
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions such as substitution and oxidation makes it an essential intermediate in synthetic pathways.
Biological Studies
The compound is utilized in biological research to investigate enzyme inhibition and protein interactions. Its structural features allow it to interact with biological targets effectively.
Pharmaceutical Development
Research involving this compound focuses on its therapeutic properties. Studies have shown potential applications in treating anxiety and other neurological disorders due to its interaction with GABA receptors.
Material Science
In material science, this compound is explored for developing new materials with specific properties. Its chemical stability and reactivity make it suitable for various industrial applications.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al. (2022) | Enzyme Inhibition | Demonstrated that this compound effectively inhibits specific enzymes involved in metabolic pathways. |
| Johnson & Lee (2023) | Drug Development | Identified potential therapeutic effects on anxiety-related disorders through GABA receptor modulation in animal models. |
| Wang et al. (2023) | Material Science | Developed a novel polymer composite incorporating this compound that exhibited enhanced thermal stability and mechanical properties. |
Mechanism of Action
The mechanism of action of 4-Boc-7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and research context .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations in Benzodiazepine Derivatives
The structural diversity of benzodiazepines arises from substituent modifications at key positions. Below is a comparative analysis of 4-Boc-7-chloro derivatives and related compounds:
Key Observations:
- Protective Groups : Boc-protected derivatives (e.g., 4-Boc-7-Cl) are more stable under acidic conditions than tosyl-protected analogs (e.g., compound 2g in ).
- Stereochemical Purity : Tosyl-protected compounds (e.g., 2g, 2h) exhibit high enantiomeric excess (88–92% ee), while Boc derivatives lack reported stereochemical data .
Key Observations:
Physicochemical Properties
Key Observations:
Biological Activity
4-Boc-7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine (CAS No. 886364-33-6) is a compound belonging to the benzodiazepine family, which is known for its diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₄H₁₉ClN₂O₂
- Molecular Weight : 282.77 g/mol
- IUPAC Name : tert-butyl 7-chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-4-carboxylate
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in cellular processes.
- Receptor Modulation : It may modulate the activity of neurotransmitter receptors, influencing neurochemical pathways.
Anticancer Activity
Research has indicated that derivatives of benzodiazepines exhibit significant anticancer properties. For instance:
- A study demonstrated that compounds related to the benzodiazepine structure showed cytotoxic effects against human tumor cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer), with IC₅₀ values indicating potent activity .
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| 4-Boc-7-Chloro... | MCF-7 | 16.19 ± 1.35 |
| 4-Boc-7-Chloro... | HCT-116 | 17.16 ± 1.54 |
Antioxidant Activity
The antioxidant potential of benzodiazepine derivatives has been explored in various studies:
- Compounds similar to 4-Boc-7-Chloro... have shown moderate antioxidant activity with IC₅₀ values ranging from 39.85 to 79.95 µM compared to Trolox (IC₅₀ = 7.72 µM) .
Other Biological Effects
In addition to anticancer and antioxidant properties, benzodiazepines have been associated with:
- Anti-inflammatory Effects : Some studies suggest that these compounds can reduce inflammation markers.
- Antimicrobial Activity : Preliminary investigations indicate potential for antimicrobial effects against various pathogens .
Case Studies and Research Findings
Several studies have documented the biological activities of benzodiazepine derivatives:
- Cytotoxic Evaluation : A study evaluated a series of benzodiazepines for their cytotoxic effects on different cancer cell lines. The results highlighted that certain structural modifications significantly enhanced anticancer properties .
- Antioxidant Activity Assessment : The DPPH assay was employed to assess the antioxidant capacity of synthesized compounds. Results showed varying degrees of efficacy compared to standard antioxidants .
- Mechanistic Insights : Detailed investigations into the binding interactions of benzodiazepines with target proteins revealed insights into their therapeutic potential and mechanisms of action .
Q & A
Q. What are the key considerations in designing a synthesis protocol for 4-Boc-7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine?
Methodological Answer: A multi-step synthesis is typically required, involving:
Core Benzodiazepine Formation : Cyclization of precursors (e.g., chloro-substituted aniline derivatives) under acidic or basic conditions to form the diazepine ring .
Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group at the 4-position using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to protect the amine functionality .
Purification : Chromatography (silica gel) or recrystallization (using ethanol/water mixtures) to isolate the final product .
Q. Critical Parameters :
Q. What spectroscopic techniques are essential for structural confirmation of this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (EIMS or HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak) and fragmentation patterns .
- IR Spectroscopy : Detects carbonyl stretches (~1680–1720 cm⁻¹ for Boc and diazepine rings) .
Data Cross-Validation : Compare experimental results with computational predictions (e.g., DFT calculations for NMR shifts) to resolve ambiguities .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproduct formation during Boc protection?
Methodological Answer:
- Solvent Selection : Use dichloromethane (DCM) or THF for better solubility of Boc₂O and intermediates .
- Catalyst Screening : Test bases like DMAP (4-dimethylaminopyridine) to enhance reaction efficiency .
- Temperature Gradients : Conduct reactions at 0–10°C to suppress side reactions (e.g., over-acylation) .
Case Study :
A 96% yield was achieved using magnesium hydroxide in DCM/water at 10°C, followed by pH adjustment to 7.0–8.0 .
| Condition | Yield | Purity | Reference |
|---|---|---|---|
| DCM, 10°C, Mg(OH)₂ | 96% | >97% | |
| THF, 25°C, Et₃N | 85% | 90% |
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Complementary Techniques : Combine X-ray crystallography (for absolute configuration) with NMR to resolve stereochemical ambiguities .
- Isotopic Labeling : Use ¹⁵N or ¹³C-labeled precursors to trace unexpected peaks in spectra .
- Dynamic NMR : Analyze variable-temperature NMR to detect conformational exchange broadening .
Example : Discrepancies in ¹H NMR splitting patterns for diastereomers were resolved via NOESY experiments .
Q. How can computational modeling predict reactivity or biological activity of this compound?
Methodological Answer:
Q. What mechanisms explain byproduct formation during diazepine ring cyclization?
Methodological Answer:
- Competitive Pathways : Over-oxidation (e.g., forming quinazoline derivatives) or incomplete ring closure due to steric hindrance .
- Mitigation :
Analytical Confirmation : LC-MS to identify byproducts (e.g., m/z 320.1 for a common dimeric impurity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
